(6-Phenyldibenzo[b,d]furan-4-yl)boronic acid, with the Chemical Abstracts Service (CAS) number 100124-06-9, is classified as an organoboron compound. It features a boronic acid functional group, which is known for its utility in organic synthesis, particularly in cross-coupling reactions. This compound is part of a broader category of boronic acids that are essential in medicinal chemistry and materials science due to their ability to form stable complexes with various substrates and their role in catalysis.
The synthesis of (6-Phenyldibenzo[b,d]furan-4-yl)boronic acid typically involves several key steps:
The molecular formula for (6-Phenyldibenzo[b,d]furan-4-yl)boronic acid is C18H13BO2. Its structure features a dibenzofuran core substituted at the 4-position with a boronic acid group. Key structural attributes include:
The presence of the boronic acid moiety allows for participation in various chemical reactions, particularly those involving nucleophilic attack on electrophiles .
(6-Phenyldibenzo[b,d]furan-4-yl)boronic acid is primarily utilized in cross-coupling reactions such as:
The mechanism by which (6-Phenyldibenzo[b,d]furan-4-yl)boronic acid exerts its effects primarily relates to its ability to form stable complexes with diols and other Lewis bases, which can be exploited in various applications including drug development. The boron atom's ability to coordinate with oxygen atoms enhances its reactivity and facilitates interactions that are crucial in biological systems.
In medicinal chemistry, this compound's role as a building block allows for the synthesis of more complex structures that may exhibit biological activity against various targets .
Key physical and chemical properties include:
These properties contribute significantly to its utility in organic synthesis and catalysis .
(6-Phenyldibenzo[b,d]furan-4-yl)boronic acid has diverse applications across several fields:
The versatility of this compound makes it an important building block for further synthetic explorations and applications .
Benzo[b]furan derivatives exhibit remarkable structural diversity that enables interactions with multiple biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. Approximately 70% of bioactive benzofuran derivatives reported between 2011-2022 target cancer and microbial pathologies, underscoring their therapeutic importance [1] [8]. The inherent planarity of the benzofuran system facilitates intercalation into biological macromolecules, while the oxygen atom provides a hydrogen-bond acceptor site critical for target binding [3] [5].
Medicinally significant derivatives demonstrate structure-activity relationships (SAR) highly dependent on substitution patterns:
Table 1: Biologically Active Benzo[b]furan Derivatives and Their Applications
Compound Name | Biological Activity | Molecular Target | Reference |
---|---|---|---|
Amiodarone | Antiarrhythmic | Potassium channels | [1] |
Bufuralol | β-Adrenoceptor antagonist | Adrenergic receptors | [1] |
Moracin D | Anticancer (prostate/breast) | Apoptosis pathways | [1] |
Cicerfuran | Antibacterial/Antifungal | Microbial cell membranes | [1] |
BNC-105 | Antiproliferative (Vascular disruption) | Tubulin | [1] |
Bergapten | Anticancer (Melanoma) | DNA intercalation | [8] |
Synthetic innovations have enabled precise molecular diversification of the benzo[b]furan scaffold. Modern approaches include transition metal-catalyzed cross-couplings, microwave-assisted cyclizations, and flow chemistry techniques that permit regioselective functionalization at electronically distinct positions [5]. These advancements support the development of targeted derivatives like (6-phenyldibenzo[b,d]furan-4-yl)boronic acid, designed to leverage both the benzofuran pharmacophore and boronic acid reactivity.
Boron incorporation into organic frameworks creates compounds with unique reactivity profiles and biological activities unattainable with traditional carbon-based structures. The electron-deficient nature of boron enables reversible covalent interactions with biological nucleophiles, particularly protease active sites containing serine or threonine residues [8]. This property underpins the therapeutic mechanism of FDA-approved boronic acid drugs like bortezomib, a proteasome inhibitor used in multiple myeloma treatment.
Key advantages of boronic acid-functionalized heterocycles include:
Table 2: Comparative Analysis of Boron-Containing Therapeutics
Compound | Therapeutic Category | Boron Coordination | Biological Mechanism |
---|---|---|---|
Bortezomib | Anticancer (Proteasome inhibitor) | Boronate transition state | Reversible proteasome inhibition |
Tavaborole | Antifungal | Oxaborole ring | Leucyl-tRNA synthetase inhibition |
Crisaborole | Anti-inflammatory (PDE4 inhibitor) | Benzoxaborole | Phosphodiesterase-4 inhibition |
(6-Phenyldibenzo[b,d]furan-4-yl)boronic acid | Synthetic intermediate | Planar boronic acid | Suzuki cross-coupling reagent |
The dibenzofuran-boronic acid conjugation in (6-phenyldibenzo[b,d]furan-4-yl)boronic acid creates an extended π-system that enhances both photophysical properties and binding capabilities. This structural combination enables applications in:
The 4-position of dibenzo[b,d]furan derivatives represents a strategic modification site due to its electronic properties and steric accessibility. This position exhibits heightened nucleophilic character compared to other ring locations, facilitating directed ortho-metallation and electrophilic borylation reactions [10]. The resulting boronic acid functionality serves as a versatile synthetic handle for further derivatization via transition metal-catalyzed reactions.
Key considerations for 4-position functionalization:
The synthesis of (6-phenyldibenzo[b,d]furan-4-yl)boronic acid exemplifies modern borylation strategies:
1. **Lithiation-borylation sequence**: 4-Bromodibenzofuran → n-BuLi (-78°C) → B(OR)3 → Acid hydrolysis2. **Continuous flow approach**: Microreactor technology enables precise temperature control (-78°C) and reduced reaction times3. **Palladium-catalyzed borylation**:Miyaura borylation using bis(pinacolato)diboron with Pd(dppf)Cl₂ catalyst
Table 3: Synthetic Approaches to (6-Phenyldibenzo[b,d]furan-4-yl)boronic Acid
Method | Reagents/Conditions | Yield (%) | Advantages |
---|---|---|---|
Lithium-halogen exchange | n-BuLi, B(OMe)₃, THF, -78°C | 74-82 | High regioselectivity |
Miyaura borylation | Pd(dppf)Cl₂, B₂pin₂, KOAc, dioxane, 80°C | 65-70 | Tolerance of diverse functional groups |
Continuous flow | Microreactor, residence time 90s, -78°C | 89 | Scalability, reduced cryogenic needs |
The phenyl substituent at the 6-position provides additional steric and electronic modulation:
This strategic functionalization pattern creates a multifunctional building block with applications spanning pharmaceutical synthesis (through Suzuki-Miyaura couplings) and materials chemistry (as OLED precursors) [10]. The boronic acid group's orthogonal reactivity permits sequential modifications without affecting the dibenzofuran core, enabling efficient diversification for structure-activity relationship studies.
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 13052-73-8
CAS No.: 61109-48-6